molecular formula C24H32N2O8 B5180829 3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide

3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide

Cat. No.: B5180829
M. Wt: 476.5 g/mol
InChI Key: SDVKQHJBETWPBD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide is a complex organic compound featuring multiple trimethoxybenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide involves its interaction with specific molecular targets. The trimethoxybenzene groups can interact with proteins and enzymes, potentially inhibiting their activity. This compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide is unique due to its multiple trimethoxybenzene groups, which enhance its electron-rich nature and potential for diverse bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-[(3,4,5-trimethoxybenzoyl)amino]butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O8/c1-29-17-11-15(12-18(30-2)21(17)33-5)23(27)25-9-7-8-10-26-24(28)16-13-19(31-3)22(34-6)20(14-16)32-4/h11-14H,7-10H2,1-6H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVKQHJBETWPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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